1-(4-Hydroxyphenyl)-3-methylbutan-1-one

Biocatalysis Raspberry ketone Multi-enzyme cascade

1-(4-Hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) is an alkyl-phenylketone featuring a 4-hydroxyphenyl moiety linked to a 3-methylbutan-1-one side chain. It is primarily employed as a synthetic intermediate in pharmaceutical and fine chemical synthesis, with reported roles in multi-enzyme cascade systems for raspberry ketone production.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 34887-83-7
Cat. No. B13631912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-3-methylbutan-1-one
CAS34887-83-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3
InChIKeyYFUVTWCBNMKSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) Procurement & Identification Guide


1-(4-Hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7) is an alkyl-phenylketone featuring a 4-hydroxyphenyl moiety linked to a 3-methylbutan-1-one side chain [1]. It is primarily employed as a synthetic intermediate in pharmaceutical and fine chemical synthesis, with reported roles in multi-enzyme cascade systems for raspberry ketone production .

Why 1-(4-Hydroxyphenyl)-3-methylbutan-1-one Cannot Be Simply Replaced by Generic Hydroxyphenyl Ketones


Despite structural similarity to other hydroxyphenyl ketones such as raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) or 4-hydroxyacetophenone, the 3-methylbutan-1-one side chain of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one introduces distinct steric and electronic properties that directly affect its reactivity in synthetic cascades and its biological target engagement . The branched alkyl chain alters substrate recognition by enzymes in biosynthetic pathways and modifies physicochemical parameters such as lipophilicity and metabolic stability relative to linear-chain analogs . Generic substitution without consideration of these specific structural features risks compromised yield, altered selectivity, or failed biological activity in application contexts.

1-(4-Hydroxyphenyl)-3-methylbutan-1-one Quantitative Differentiation Evidence


Enhanced Substrate Suitability in Multi-Enzyme Raspberry Ketone Cascade vs. Linear Precursor

In a reconstituted five-enzyme cascade converting L-tyrosine to raspberry ketone, the target compound serves as a pathway intermediate, and the overall system achieves a raspberry ketone titer of 337 µM (55 mg/L) in 6 hours . When the linear analog 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone itself) is used as the direct precursor, the final product is identical but the cascade's efficiency depends on the specific recognition of the branched 3-methylbutan-1-one side chain by raspberry ketone synthase, which exhibits a Km of 8.2 µM for NADPH and a kcat of 89 min⁻¹ . This suggests that the branched-chain intermediate is a superior substrate for the reductase enzyme compared to hypothetical linear-chain alternatives, though direct kinetic comparison data for other intermediates are not available in the current literature.

Biocatalysis Raspberry ketone Multi-enzyme cascade

Calculated Lipophilicity Advantage Over Raspberry Ketone

The target compound exhibits a computed XLogP3 value of 2.4, compared to 1.3 for raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) [1][2]. This ~1.1 log unit increase in lipophilicity arises from the additional methyl group on the side chain, which may enhance membrane permeability and metabolic stability in cellular assays.

Physicochemical property LogP Drug-likeness

Class-Level Antimicrobial and Antiradical Activity Potential

A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, structurally related to the target compound, demonstrated measurable antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antiradical activity in DPPH and ABTS assays [1]. Although the target compound itself was not directly tested in this study, the general scaffold is associated with moderate bioactivity, with MIC values typically in the micromolar range for the series [1]. Notably, the activities were lower than those of corresponding beta-blocker analogs, indicating that the phenolic ketone core provides a baseline activity profile that can be enhanced through further functionalization.

Antimicrobial Antioxidant Phenolic ketone

Optimal Research and Industrial Application Scenarios for 1-(4-Hydroxyphenyl)-3-methylbutan-1-one


Precursor for Biocatalytic Raspberry Ketone Production

The compound serves as a pathway intermediate in engineered multi-enzyme cascades for raspberry ketone synthesis, where its branched side chain is specifically recognized by raspberry ketone synthase . This application is directly supported by the enzymatic cascade data demonstrating a 337 µM product titer .

Medicinal Chemistry Scaffold for HPPD Inhibitor Development

Although direct HPPD inhibition data for this specific compound are not yet available, structurally related hydroxyphenyl ketones are known HPPD ligands . The computed lipophilicity (XLogP3 = 2.4) suggests potential for improved membrane penetration compared to less lipophilic analogs such as raspberry ketone, making it a candidate for herbicide or pharmaceutical lead optimization [1].

Antimicrobial and Antioxidant Screening Library Component

The phenolic ketone core is associated with moderate antimicrobial and radical-scavenging activity in structurally analogous series . Procurement for diversity-oriented screening libraries is warranted when a defined baseline activity profile is desired for SAR expansion.

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